molecular formula C15H18ClN B12824106 (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride

(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B12824106
M. Wt: 247.76 g/mol
InChI Key: JLTHKPNILNLNGW-RSAXXLAASA-N
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Description

(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a methanamine backbone, forming a hydrochloride salt. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and phenylmethanamine.

    Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with phenylmethanamine in the presence of a reducing agent to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-(2,4-dimethylphenyl)(phenyl)methanamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include:

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylamine (Aniline): A primary amine with a phenyl group.

    Methamphetamine: A stimulant with a similar amine structure but different functional groups.

    Amphetamine: A compound with a phenethylamine backbone.

Uniqueness

(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and 2,4-dimethylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

(S)-(2,4-dimethylphenyl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H/t15-;/m0./s1

InChI Key

JLTHKPNILNLNGW-RSAXXLAASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C.Cl

Origin of Product

United States

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